Tributyl(3-methyl-2-butenyl)tin
Overview
Description
Tributyl(3-methyl-2-butenyl)tin is a clear colorless liquid . It is used in prenylation of ethyl propiolate and is also involved in chemical research . It presents promising prospects in combating an array of diseases, encompassing specific cancer variants and fungal afflictions .
Synthesis Analysis
Tributyl(3-methyl-2-butenyl)tin can be synthesized from magnesium turnings, tributyltin chloride, and 1-chloro-3-methyl-2-butene in anhydrous tetrahydrofuran (THF) under sonication . The reaction temperature should be kept below 20°C to prevent side reactions . After the reaction, the mixture is poured into ice water and extracted with ether . The oil obtained after evaporation is sufficiently pure for direct use in most reactions .Molecular Structure Analysis
The molecular formula of Tributyl(3-methyl-2-butenyl)tin is C17H36Sn . It has an average mass of 359.178 Da and a monoisotopic mass of 360.183899 Da .Chemical Reactions Analysis
Tributyl(3-methyl-2-butenyl)tin is used in prenylation of ethyl propiolate . More details about its chemical reactions are not available in the retrieved data.Physical And Chemical Properties Analysis
Tributyl(3-methyl-2-butenyl)tin has a boiling point of 283 °C (lit.) and a density of 1.069 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.488 (lit.) .Scientific Research Applications
C17H36Sn C_{17}H_{36}Sn C17H36Sn
and a molecular weight of 359.18 . Below are six distinct applications, each detailed in its own section:Prenylation Agent
Tributyl(3-methyl-2-butenyl)tin: is utilized as a prenylation agent in organic synthesis. Prenylation refers to the addition of prenyl groups to other molecules, enhancing the lipophilicity of compounds, which is crucial for biological activity. This compound specifically is used in the prenylation of ethyl propiolate, a reaction that can introduce prenyl groups into various organic substrates .
Chemical Research
In the realm of chemical research, Tributyl(3-methyl-2-butenyl)tin plays a role in the development of new synthetic methodologies. Researchers use this compound to explore novel reaction pathways and synthesize new molecules, potentially leading to the discovery of new drugs and materials .
Catalyst Component
This organotin compound can act as a catalyst or a catalyst component in various chemical reactions. Its ability to donate or accept electrons can be harnessed to accelerate reaction rates or enable reactions that would otherwise be too slow or not feasible .
Intermediate in Material Science
Tributyl(3-methyl-2-butenyl)tin: serves as an intermediate in the synthesis of materials with specific properties. For instance, it can be used in the production of polymers or coatings with unique characteristics such as enhanced durability or electrical conductivity .
Biological Studies
While the direct biological applications of Tributyl(3-methyl-2-butenyl)tin may be limited due to the toxicity of organotin compounds, it can be used in controlled environments to study biological processes. For example, it might be used to understand the interaction between tin-based compounds and biological molecules .
Environmental Chemistry
In environmental chemistry, Tributyl(3-methyl-2-butenyl)tin can be studied for its effects on ecosystems, particularly aquatic systems where organotin compounds have been known to cause harm. Research in this field can lead to better management practices and remediation techniques for organotin pollution .
Safety and Hazards
Tributyl(3-methyl-2-butenyl)tin is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure can cause damage to organs . It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided .
Mechanism of Action
Target of Action
Tributyl(3-methyl-2-butenyl)tin, also known as tributyl(3-methylbut-2-en-1-yl)stannane, is primarily used in the prenylation of ethyl propiolate
Mode of Action
It is known to be involved in the prenylation of ethyl propiolate . Prenylation is a process that involves the addition of hydrophobic molecules to a protein or chemical compound. It is an important modification of proteins for their proper localization and function.
properties
IUPAC Name |
tributyl(3-methylbut-2-enyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRYQPTIWSVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370465 | |
Record name | Tributyl(3-methyl-2-butenyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(3-methyl-2-butenyl)tin | |
CAS RN |
53911-92-5 | |
Record name | Tributyl(3-methyl-2-butenyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyl(3-methyl-2-butenyl)tin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Tributyl(3-methyl-2-butenyl)tin?
A1: While the abstract you provided doesn't explicitly state the molecular formula and weight, we can deduce it from the compound name.
Q2: Are there any known safety hazards associated with Tributyl(3-methyl-2-butenyl)tin?
A2: Yes, the abstract explicitly states that Tributyl(3-methyl-2-butenyl)tin is considered "highly toxic" and a "potential poison" []. This highlights the need for careful handling and adherence to safety regulations when working with this compound.
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